2-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride
Overview
Description
“2-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride” is a chemical compound with the molecular formula C8H15ClN4O2 . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . The InChI Code for this compound is 1S/C8H14N4O2.ClH/c1-5(2)8-11-7(14-12-8)4-10-6(13)3-9;/h5H,3-4,9H2,1-2H3,(H,10,13);1H .Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 234.69 . More specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results.Scientific Research Applications
Energetic Materials
- Insensitivity and Thermal Stability: A study synthesized derivatives based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, showing that these compounds have moderate thermal stabilities and are insensitive to impact and friction, making them potential candidates for insensitive energetic materials (Yu et al., 2017).
Pharmaceutical Applications
- Anti-Diabetic Agents: A novel series of bi-heterocyclic compounds containing 1,3,4-oxadiazol were synthesized and showed potent inhibitory potential against the α-glucosidase enzyme, indicating their potential as anti-diabetic agents (Abbasi et al., 2020).
- NMR Study for Drug Development: A study on a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, primarily using NMR techniques, contributes to drug development and medicinal chemistry (Li Ying-jun, 2012).
Synthesis and Chemical Properties
- Synthesis of Derivatives: Research into the synthesis of various derivatives of 1,3,4-oxadiazol, including those with therapeutic potential, has been conducted, providing a foundation for further chemical and pharmacological exploration (Yu et al., 2014), (Moormann et al., 2004).
Antibacterial Properties
- Potential Antibacterial Agents: Several synthesized derivatives of 1,3,4-oxadiazol showed significant antibacterial activity, suggesting their use as potential antibacterial agents (Ramalingam et al., 2019).
Cancer Research
- Carcinogenicity Studies: A study on the carcinogenicity of various nitrofurans with heterocyclic substituents, including oxadiazole derivatives, provided insights into the potential cancer risk associated with these compounds (Cohen et al., 1975).
Mechanism of Action
While the specific mechanism of action for “2-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride” is not mentioned in the search results, it is known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Safety and Hazards
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicinal chemistry, development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Properties
IUPAC Name |
2-amino-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2.ClH/c1-5(2)8-11-7(14-12-8)4-10-6(13)3-9;/h5H,3-4,9H2,1-2H3,(H,10,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRCIOUIBVXRPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CNC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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